molecular formula C18H18N2O2 B1330988 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine CAS No. 51918-89-9

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B1330988
CAS No.: 51918-89-9
M. Wt: 294.3 g/mol
InChI Key: QQMXLTVFXLYHPN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine is a complex organic compound that features a benzodioxole ring and an indole moiety

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine typically involves the condensation of 1,3-benzodioxole-5-carboxaldehyde with 2-(1H-indol-3-yl)ethanamine under specific reaction conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions to achieve the desired synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine is unique due to its specific combination of the benzodioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMXLTVFXLYHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349586
Record name SBB009644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51918-89-9
Record name SBB009644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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